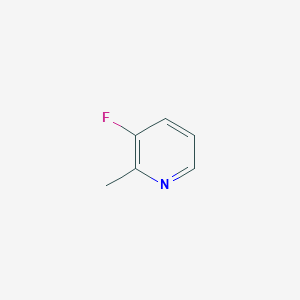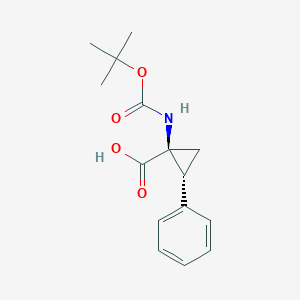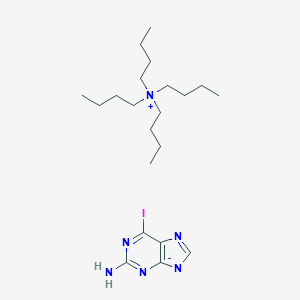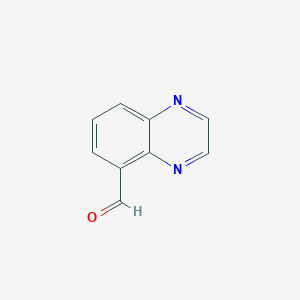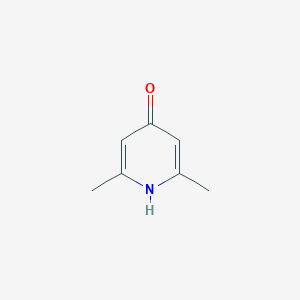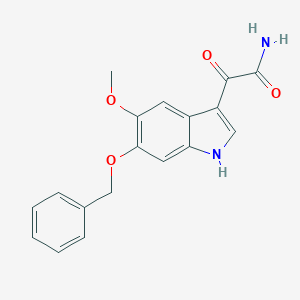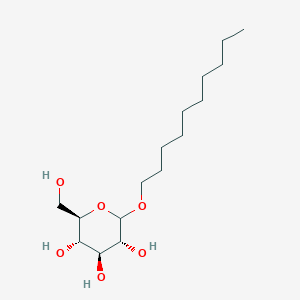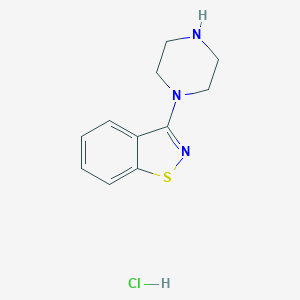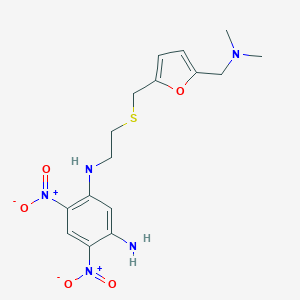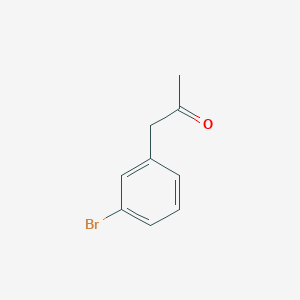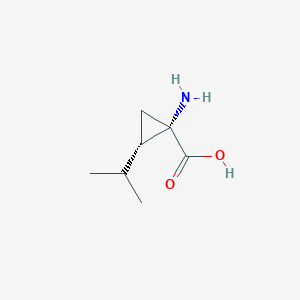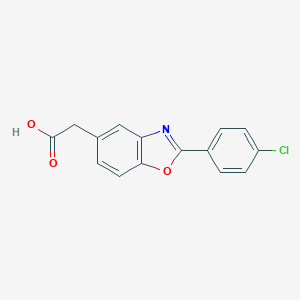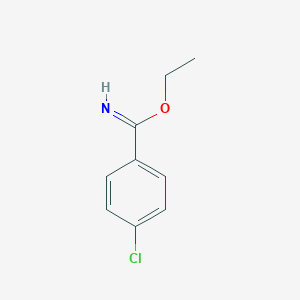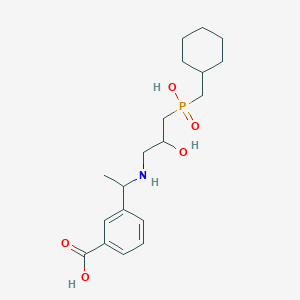![molecular formula C8H14N2 B130197 N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine CAS No. 154235-26-4](/img/structure/B130197.png)
N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine, also known as DMCM, is a chemical compound that belongs to the class of imidazobenzodiazepines. It is a potent and selective antagonist of the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of neuronal activity in the brain. DMCM has been widely used in scientific research for its ability to modulate the GABA-A receptor, and its potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine acts as a potent and selective antagonist of the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of neuronal activity in the brain. GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions, and their activation leads to hyperpolarization of the neuronal membrane, which inhibits neuronal activity. N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine binds to the benzodiazepine site on the GABA-A receptor, which enhances the affinity of GABA for the receptor, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane.
Biochemische Und Physiologische Effekte
N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine has been shown to have anxiogenic, convulsant, and pro-epileptic effects in animal models. It has also been shown to increase the release of dopamine and noradrenaline in the brain, which suggests that it may have potential therapeutic applications in the treatment of depression and other mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine has several advantages for lab experiments, including its potent and selective antagonism of the GABA-A receptor, which makes it a valuable tool for studying the mechanisms underlying various neurological disorders. However, its anxiogenic, convulsant, and pro-epileptic effects may limit its use in certain experiments, and caution should be taken when using it in animal models.
Zukünftige Richtungen
There are several potential future directions for research on N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine, including its potential therapeutic applications in the treatment of depression and other mood disorders, as well as its potential use as a tool for studying the mechanisms underlying various neurological disorders. Further research is needed to fully understand the biochemical and physiological effects of N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine, as well as its potential limitations and side effects.
Synthesemethoden
N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine can be synthesized through a multistep process involving the reaction of 2-cyclopenten-1-one with dimethylformamide dimethylacetal, followed by the reaction with hydroxylamine hydrochloride to form the intermediate, which is then reacted with dimethylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine has been extensively used in scientific research for its ability to modulate the GABA-A receptor, which is a major target for many drugs used in the treatment of various neurological disorders such as anxiety, epilepsy, and insomnia. N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine has been shown to have anxiogenic, convulsant, and pro-epileptic effects, which makes it a valuable tool for studying the mechanisms underlying these disorders.
Eigenschaften
CAS-Nummer |
154235-26-4 |
|---|---|
Produktname |
N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine |
Molekularformel |
C8H14N2 |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
N'-cyclopent-2-en-1-yl-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C8H14N2/c1-10(2)7-9-8-5-3-4-6-8/h3,5,7-8H,4,6H2,1-2H3 |
InChI-Schlüssel |
YQKQVPOJEVDMLV-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1CCC=C1 |
Kanonische SMILES |
CN(C)C=NC1CCC=C1 |
Synonyme |
Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



